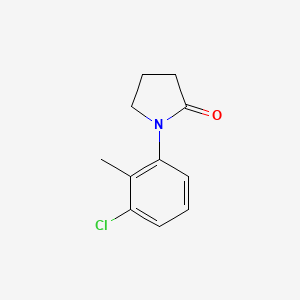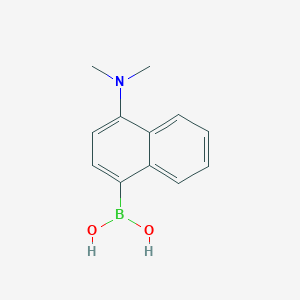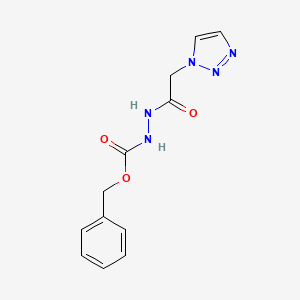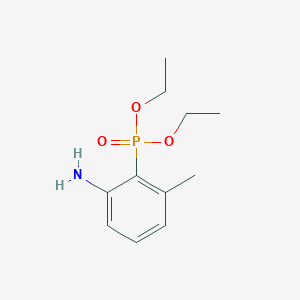
Diethyl (2-Amino-6-methylphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-Amino-6-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H18NO3P It is characterized by the presence of a phosphonate group attached to a 2-amino-6-methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-Amino-6-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-amino-6-methylphenyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite acts as a nucleophile attacking the halide .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-Amino-6-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are typically employed to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl (2-Amino-6-methylphenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: It is being explored for its potential use in drug design, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Diethyl (2-Amino-6-methylphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (2-Aminoethyl)phosphonate: Similar in structure but with an ethyl group instead of a 6-methylphenyl group.
Diethyl (2-Aminophenyl)phosphonate: Lacks the methyl group on the phenyl ring.
Diethyl (2-Amino-4-methylphenyl)phosphonate: The methyl group is positioned differently on the phenyl ring.
Uniqueness
Diethyl (2-Amino-6-methylphenyl)phosphonate is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and applications compared to its analogs .
Propiedades
Fórmula molecular |
C11H18NO3P |
|---|---|
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-3-methylaniline |
InChI |
InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)11-9(3)7-6-8-10(11)12/h6-8H,4-5,12H2,1-3H3 |
Clave InChI |
OSRIISMLVRTWGS-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=CC=C1N)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


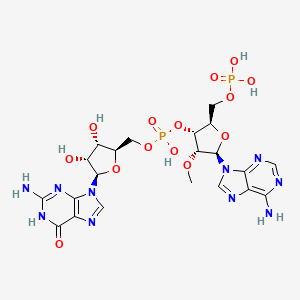
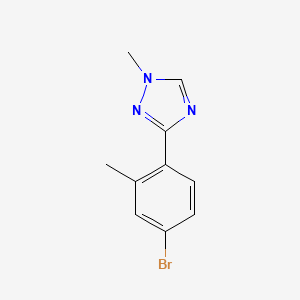

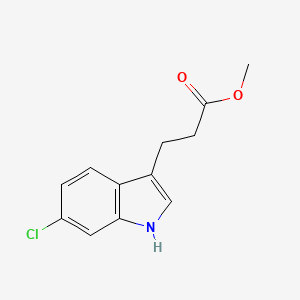

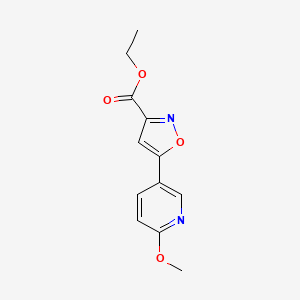

![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)

